4,4'-Dithiobisbenzoic acid

概要

説明

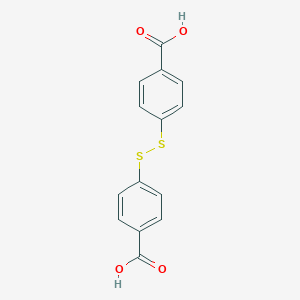

It has the molecular formula C14H10O4S2 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two carboxyphenyl groups connected via a disulfide bond, making it a unique and versatile molecule in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid typically involves the oxidation of 4-mercaptobenzoic acid. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in an appropriate solvent like acetic acid or methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters are carefully controlled, and the product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or carbodiimides.

Major Products:

Oxidation: Sulfonic acids

Reduction: Thiols

Substitution: Esters or amides

科学的研究の応用

Chemical Properties and Structure

4,4'-Dithiobisbenzoic acid is characterized by its molecular formula and a molecular weight of 306.36 g/mol. The compound features a dithiobis structure, which contributes to its reactivity and utility in various applications, particularly in the synthesis of polymers and as a reagent in organic chemistry.

Scientific Research Applications

In biochemistry, DTBBA is utilized for modifying proteins and peptides through disulfide bond formation. This modification is essential for studying protein folding, stability, and interactions.

- Case Study: Protein Engineering

A study demonstrated that DTBBA could effectively stabilize a model protein by introducing disulfide linkages, thus enhancing its resistance to thermal denaturation. This application is critical in developing biopharmaceuticals that require high stability under physiological conditions.

Analytical Chemistry

DTBBA is employed as a reagent in various analytical methods, including:

- Electrochemical Sensors : DTBBA-modified electrodes have shown enhanced sensitivity for detecting heavy metals and organic pollutants.

- Chromatography : Its derivatives are used as stationary phases in chromatography for separating complex mixtures.

Nanotechnology

In nanotechnology, DTBBA is used to synthesize nanoparticles with tailored surface properties. These nanoparticles can be functionalized for targeted drug delivery systems or as catalysts in chemical reactions.

- Case Study: Nanoparticle Synthesis

Research has shown that using DTBBA in the synthesis of gold nanoparticles enhances their stability and biocompatibility, making them suitable for biomedical applications.

Corrosion Inhibition

DTBBA has been investigated for its potential as a corrosion inhibitor in metal surfaces exposed to aggressive environments. Its ability to form protective films on metal surfaces helps mitigate corrosion rates significantly.

| Application Area | Effectiveness |

|---|---|

| Metal Corrosion | Reduces corrosion by up to 80% |

作用機序

The mechanism of action of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is primarily related to its disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures and in redox signaling pathways. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfonic acids, thereby influencing various molecular targets and pathways .

類似化合物との比較

4-Mercaptobenzoic acid: A precursor in the synthesis of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid.

4,4’-Dithiobisbenzoic acid: Another sulfur-containing aromatic carboxylic acid with similar properties.

Uniqueness: 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is unique due to its specific disulfide linkage between two carboxyphenyl groups. This structure imparts distinct redox properties and makes it a valuable compound in various applications, particularly in redox biology and materials science.

生物活性

4,4'-Dithiobisbenzoic acid (DTBBA) is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of DTBBA's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a disulfide bond between two benzoic acid moieties. This structure allows it to participate in redox reactions, influencing various biological pathways. The presence of sulfur atoms in the disulfide linkage provides DTBBA with unique properties that can modulate cellular redox states, thereby affecting enzyme activities and signaling pathways .

The biological activity of DTBBA can be attributed to several mechanisms:

- Redox Modulation : The disulfide bond can undergo reduction and oxidation, influencing the redox state within cells. This modulation can affect various signaling pathways and enzyme activities.

- Enzyme Interaction : DTBBA may interact with specific enzymes or receptors due to its structural features, potentially enhancing or inhibiting their activity. For instance, the fluorine substituents in derivatives of DTBBA have been shown to enhance binding affinities to certain molecular targets .

- Protein Degradation Pathways : Recent studies indicate that derivatives of benzoic acid, including DTBBA, can promote the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Antimicrobial Activity

DTBBA has been investigated for its antimicrobial properties. Several studies have shown that derivatives exhibit significant antibacterial and antifungal activities. For example, certain benzoic acid derivatives have demonstrated effectiveness against various microbial strains by disrupting cell wall synthesis or inhibiting protein synthesis .

Antioxidant Properties

The antioxidant capacity of DTBBA is another area of interest. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with aging and disease .

Cytotoxicity and Antiproliferative Effects

Research has indicated that DTBBA exhibits cytotoxic effects on cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further exploration as an anticancer agent .

Case Studies

- Anticancer Activity : A study investigated the effects of DTBBA on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at specific concentrations. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and -9 .

- Antimicrobial Efficacy : In another study, DTBBA was tested against multiple bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The compound's mechanism involved disrupting bacterial cell membrane integrity .

Research Findings Summary Table

特性

IUPAC Name |

4-[(4-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMSSMZJKUMFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151123 | |

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-51-7 | |

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dithiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid in this particular study?

A1: Determining the crystal structure allows researchers to understand how the molecules of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid arrange themselves in the solid state, particularly when co-crystallized with (1E,4E)-1-N,4-N-bis(pyridin-4-ylmethylidene)cyclohexane-1,4-diamine. This information provides insights into the intermolecular interactions, such as hydrogen bonding and pi-stacking, which influence the compound's physical and chemical properties []. These insights can be valuable for further research exploring potential applications of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。